Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an azetidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole moiety, the azetidine ring, and the piperidine ring. One common method involves the use of a Pd-catalyzed C-N cross-coupling reaction to form the benzo[d][1,3]dioxole structure . The azetidine ring can be synthesized via a cyclization reaction, while the piperidine ring is often introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can yield quinones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Shares the benzo[d][1,3]dioxole moiety but lacks the azetidine and piperidine rings.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[d][1,3]dioxole ring.
Uniqueness
Ethyl 1-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperidine-3-carboxylate is unique due to its combination of the benzo[d][1,3]dioxole, azetidine, and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 1-[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-2-26-20(25)14-4-3-7-21(9-14)19(24)15-10-22(11-15)18(23)13-5-6-16-17(8-13)28-12-27-16/h5-6,8,14-15H,2-4,7,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXVBEXCALSSTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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